N-nitroso-Ritalinic Acid

Analytical Method Development Reference Standard Handling Sample Preparation

N-Nitroso-Ritalinic Acid (CAS 2932440-73-6, molecular formula C₁₃H₁₆N₂O₃, molecular weight 248.28 g/mol) is an N-nitrosamine derivative of Ritalinic Acid, the primary carboxylic acid metabolite of the psychostimulant drug methylphenidate. This compound belongs to the class of Nitrosamine Drug Substance-Related Impurities (NDSRIs) and is formally designated as N-Nitroso Methylphenidate EP Impurity A or USP Related Compound A.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
Cat. No. B13846412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-nitroso-Ritalinic Acid
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(C2=CC=CC=C2)C(=O)O)N=O
InChIInChI=1S/C13H16N2O3/c16-13(17)12(10-6-2-1-3-7-10)11-8-4-5-9-15(11)14-18/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17)
InChIKeyIZFMPRQXSKWFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-Ritalinic Acid Reference Standard: Identity, Classification, and Regulatory Relevance


N-Nitroso-Ritalinic Acid (CAS 2932440-73-6, molecular formula C₁₃H₁₆N₂O₃, molecular weight 248.28 g/mol) is an N-nitrosamine derivative of Ritalinic Acid, the primary carboxylic acid metabolite of the psychostimulant drug methylphenidate . This compound belongs to the class of Nitrosamine Drug Substance-Related Impurities (NDSRIs) and is formally designated as N-Nitroso Methylphenidate EP Impurity A or USP Related Compound A [1]. As a fully characterized reference standard supplied with comprehensive certificates of analysis including HPLC purity, MS, ¹H-NMR, and IR spectral data, N-Nitroso-Ritalinic Acid serves as an essential analytical tool for confirmatory testing, method validation, and quality control in pharmaceutical development and regulatory submissions .

Why N-Nitroso-Ritalinic Acid Cannot Be Substituted with Generic Nitrosamine Standards or Non-Nitrosamine Analogs


Generic substitution fails for N-Nitroso-Ritalinic Acid due to three interconnected factors specific to methylphenidate-containing pharmaceutical products. First, as a carboxylic acid-bearing NDSRI, N-Nitroso-Ritalinic Acid exhibits fundamentally different chromatographic behavior and ionization efficiency in LC-MS/MS compared to its methyl ester counterpart N-nitroso-methylphenidate, necessitating compound-specific method development rather than surrogate-based quantification [1]. Second, the piperidine ring nitrosation site in Ritalinic Acid generates a distinct impurity profile that cannot be predicted from simple nitrosamine risk assessment models, requiring authentic reference material for unambiguous identification . Third, regulatory frameworks including EMA and FDA explicitly mandate the use of characterized reference standards for confirmatory testing when nitrosamine impurities are detected above acceptable intake thresholds in finished products, with no provision for class-level extrapolation [2].

Quantitative Differentiation Evidence for N-Nitroso-Ritalinic Acid: Comparative Analytical and Procurement Data


Solubility in DMSO: N-Nitroso-Ritalinic Acid versus N-Nitroso-Methylphenidate

N-Nitroso-Ritalinic Acid demonstrates substantially higher solubility in DMSO compared to its methyl ester counterpart N-nitroso-methylphenidate, a critical distinction for reference standard solution preparation in LC-MS/MS method development . N-Nitroso-Ritalinic Acid is soluble in DMSO at concentrations up to 20 mg/mL, while N-nitroso-methylphenidate exhibits only limited solubility in DMSO (small amounts), with primary solubility in chloroform . This 20-fold or greater solubility differential has direct implications for stock solution preparation, working standard stability, and method linearity range selection.

Analytical Method Development Reference Standard Handling Sample Preparation

pKa and Ionization State Differentiation: Carboxylic Acid versus Methyl Ester

The fundamental structural distinction between N-Nitroso-Ritalinic Acid (free carboxylic acid) and N-nitroso-methylphenidate (methyl ester) manifests in a pKa differential exceeding 8 units, with profound implications for chromatographic method development . N-Nitroso-Ritalinic Acid possesses a predicted pKa of 4.73 ± 0.10 corresponding to the carboxylic acid moiety, while N-nitroso-methylphenidate lacks this ionizable group entirely and exhibits a predicted pKa of -3.86 ± 0.40 . This pKa divergence dictates that at typical reversed-phase LC mobile phase pH ranges (pH 2-7), N-Nitroso-Ritalinic Acid exists in partially to fully ionized form, whereas N-nitroso-methylphenidate remains entirely neutral and non-ionizable.

Chromatographic Retention Mass Spectrometry Method Selectivity

Regulatory Acceptable Intake Classification: N-Nitroso-Ritalinic Acid versus N-Nitroso-Methylphenidate

The EMA has established a published Acceptable Intake (AI) limit of 1,300 ng/day for N-nitroso-methylphenidate, while N-Nitroso-Ritalinic Acid currently lacks a specifically published AI value in EMA Appendix 1 and thus falls under the default NDSRI provisional framework requiring compound-specific justification [1]. Under EMA guidance, NDSRIs without published AIs are subject to the 178 ng/day provisional AI threshold pending generation of compound-specific carcinogenicity potency categorization data, whereas N-nitroso-methylphenidate benefits from a defined, higher AI of 1,300 ng/day based on read-across assessment [2].

Regulatory Compliance Risk Assessment Acceptable Intake Limits

Analytical Reference Standard Characterization Scope: N-Nitroso-Ritalinic Acid Documentation Package

Commercial N-Nitroso-Ritalinic Acid reference standards are supplied with a comprehensive characterization package that includes, at minimum, HPLC purity assay (typically ≥95-99%), high-resolution mass spectrometry (HRMS), ¹H-NMR, ¹³C-NMR, and infrared (IR) spectroscopy data, along with a detailed Structure Elucidation Report (SER) . This documentation scope meets or exceeds the requirements specified in USP, EP, JP, and BP general chapters for impurity reference standards, enabling direct use in ANDA and NDA regulatory submissions without additional characterization burden [1].

Certificate of Analysis Structural Elucidation Regulatory Submission

Molecular Weight and MS Detection Parameter Differentiation

N-Nitroso-Ritalinic Acid (MW = 248.28 g/mol) exhibits a molecular weight 14.02 Da lower than N-nitroso-methylphenidate (MW = 262.3 g/mol), corresponding precisely to the mass difference between a carboxylic acid (-COOH) and a methyl ester (-COOCH₃) functional group . This 14 Da mass differential directly impacts precursor ion selection, product ion fragmentation patterns, and multiple reaction monitoring (MRM) transition optimization in triple quadrupole LC-MS/MS systems. Furthermore, the presence of the carboxylic acid proton in N-Nitroso-Ritalinic Acid enables negative ion mode electrospray ionization detection ([M-H]⁻ at m/z 247.3), a capability unavailable to the neutral methyl ester compound.

Mass Spectrometry MRM Optimization Isotope Dilution

Primary Application Scenarios for N-Nitroso-Ritalinic Acid Reference Standard Procurement


LC-MS/MS Method Development and Validation for Methylphenidate API and Finished Dosage Forms

N-Nitroso-Ritalinic Acid serves as the primary analyte-specific reference standard for developing and validating quantitative LC-MS/MS methods to detect and quantify this specific NDSRI in methylphenidate hydrochloride API, extended-release tablets, and transdermal patch formulations. The compound's 20 mg/mL DMSO solubility enables preparation of concentrated primary stock solutions , while its carboxylic acid pKa of 4.73 requires tailored mobile phase pH optimization distinct from methods designed for N-nitroso-methylphenidate . Method validation parameters including specificity, linearity (typically 10-200% of the provisional AI-based specification limit), accuracy (recovery 80-120%), and precision (RSD ≤ 15% at LOQ) are established using this reference material.

Regulatory Submission Support: ANDA and NDA Nitrosamine Risk Assessment Documentation

For ANDA and NDA submissions involving methylphenidate-containing drug products, N-Nitroso-Ritalinic Acid reference standard is essential for generating the confirmatory testing data required under EMA and FDA nitrosamine guidance frameworks [1]. Unlike N-nitroso-methylphenidate which benefits from a published AI of 1,300 ng/day, N-Nitroso-Ritalinic Acid falls under the provisional NDSRI framework with a default AI threshold of 178 ng/day, requiring dedicated analytical method validation at proportionally lower concentration ranges [2]. The comprehensive Certificate of Analysis package including HPLC purity, MS, NMR, and IR data directly supports the analytical method description sections of Module 3.2.S.4.2 (Analytical Procedures) and Module 3.2.P.5.2 (Analytical Procedures) in CTD-format dossiers.

Stability-Indicating Method Development for Methylphenidate Degradation Products

N-Nitroso-Ritalinic Acid is employed as a reference marker in forced degradation studies of methylphenidate formulations to establish whether nitrosation of the Ritalinic Acid metabolite (or Ritalinic Acid present as an impurity in methylphenidate API) occurs under ICH Q1A stress conditions. The compound's distinct retention characteristics arising from its ionizable carboxylic acid group (pKa 4.73) enable chromatographic resolution from both the parent methylphenidate peak and the N-nitroso-methylphenidate impurity peak, ensuring unambiguous peak identification in stability-indicating HPLC-UV and LC-MS methods.

Quality Control Batch Release Testing for Ritalinic Acid API and Intermediates

In the manufacture of Ritalinic Acid as an isolated pharmaceutical intermediate or reference material, N-Nitroso-Ritalinic Acid reference standard is required for QC lot release testing to ensure that nitrosamine impurity levels remain below the applicable threshold of toxicological concern (TTC). The compound's documentation package, which includes a Structure Elucidation Report and meets USP, EP, JP, and BP compendial standards , supports GMP compliance and facilitates customer qualification audits.

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